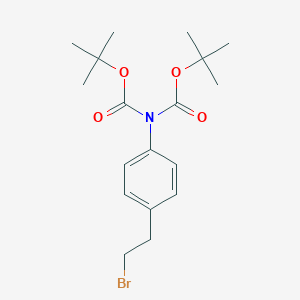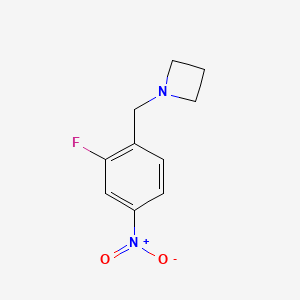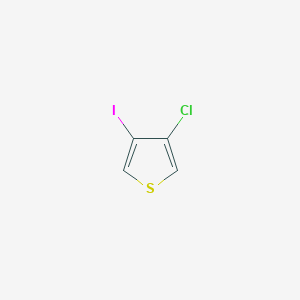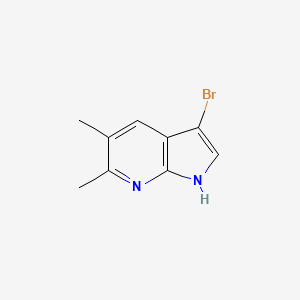
Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a perfluorophenyl group, which imparts unique chemical properties due to the presence of fluorine atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(perfluorophenyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
3-Hydroxy-3-(perfluorophenyl)propanoic acid+Ethanol→Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-Oxo-3-(perfluorophenyl)propanoic acid.
Reduction: Formation of 3-Hydroxy-3-(perfluorophenyl)propanol.
Substitution: Formation of substituted perfluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-Hydroxy-3-phenylpropanoate
- Ethyl 2-Hydroxy-3-phenylpropanoate
- Ethyl 3-Hydroxy-3-(trifluoromethyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H9F5O3 |
|---|---|
Molekulargewicht |
284.18 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)propanoate |
InChI |
InChI=1S/C11H9F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h4,17H,2-3H2,1H3 |
InChI-Schlüssel |
BVIUJBDWUGVDPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C(=C(C(=C1F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)






![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)

